molecular formula C19H15NO3S B5860479 2-{[(4-Methylphenyl)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid

2-{[(4-Methylphenyl)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid

Cat. No.: B5860479
M. Wt: 337.4 g/mol
InChI Key: JJVSQEOORBMSSU-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a phenyl group, a carboxylic acid group, and an amide linkage to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methylphenyl)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the phenyl and carboxylic acid groups. The final step involves the formation of the amide bond with the 4-methylphenyl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and continuous flow reactors. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methylphenyl)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The thiophene ring and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-{[(4-Methylphenyl)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 2-{[(4-Methylphenyl)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Methylphenyl)carbonyl]amino}-5-phenylthiophene-2-carboxylic acid
  • 2-{[(4-Methylphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylic acid
  • 2-{[(4-Methylphenyl)carbonyl]amino}-5-(4-methylphenyl)thiophene-3-carboxylic acid

Uniqueness

2-{[(4-Methylphenyl)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-12-7-9-14(10-8-12)17(21)20-18-15(19(22)23)11-16(24-18)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVSQEOORBMSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(4-Methylphenyl)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid
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2-{[(4-Methylphenyl)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid
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2-{[(4-Methylphenyl)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid
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2-{[(4-Methylphenyl)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid
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2-{[(4-Methylphenyl)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid
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2-{[(4-Methylphenyl)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid

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